molecular formula C20H16ClN5O2S B2440533 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 893918-67-7

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2440533
CAS RN: 893918-67-7
M. Wt: 425.89
InChI Key: WCFIHSYTLWFRGI-UHFFFAOYSA-N
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Description

The compound “2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4-yl group, which is a type of heterocyclic aromatic organic compound . This group is fused to a thioacetamide group, which contains a sulfur atom. The molecule also contains a 3-chlorophenyl group and a 4-methoxyphenyl group, which are types of aromatic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrazolo[3,4-d]pyrimidin-4-yl group, for example, is a bicyclic structure with nitrogen atoms in the ring . The presence of the sulfur atom in the thioacetamide group would also add to the complexity of the structure.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the thioacetamide group might be susceptible to nucleophilic attack, and the aromatic rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar thioacetamide group and the aromatic rings might influence its solubility and reactivity .

Scientific Research Applications

Anti-Inflammatory Applications

This compound has been studied for its anti-inflammatory properties . In particular, derivatives of this compound have shown good anti-inflammatory activity, comparable to that of indomethacin, a commonly used non-steroidal anti-inflammatory drug . This suggests potential applications in the treatment of conditions characterized by inflammation .

Ulcerogenicity Studies

The compound has also been evaluated for its ulcerogenic effects . Some derivatives of the compound were found to have minimal ulcerogenic effects, which is a desirable characteristic for anti-inflammatory drugs .

Antitumor Activity

The compound has shown antitumor activity in Burkitt lymphoma cell lines . It was found to be more effective than the well-known SRC inhibitor pp2 . This suggests potential applications in cancer treatment .

Cell Cycle Arrest

The compound has been found to induce a G2/M arrest in Burkitt lymphoma cells . This means it can halt the cell cycle, preventing the cells from dividing and proliferating . This is a common strategy in cancer treatment .

SRC Kinase Inhibition

The compound acts as an SRC kinase inhibitor . SRC kinases are proteins involved in cell signaling and are often overactive in cancer cells . By inhibiting these proteins, the compound could potentially slow down or stop the growth of cancer cells .

Enhancement by WEE1 Inhibition

The antitumor activity of the compound can be enhanced by the inhibition of WEE1, a protein that regulates the cell cycle . This suggests that the compound could be used in combination with other drugs for a more effective cancer treatment .

Antifungal Activity

The compound has shown significant antifungal activity . This suggests potential applications in the treatment of fungal infections .

Agricultural Applications

Given its antifungal activity, the compound could potentially be used in agriculture to protect crops from fungal diseases .

Future Directions

Future research on this compound could involve investigating its biological activity, optimizing its synthesis, and studying its reactivity and physical properties in more detail .

properties

IUPAC Name

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O2S/c1-28-16-7-5-14(6-8-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-4-2-3-13(21)9-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFIHSYTLWFRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

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